Ethyl 4-hydroxythiophene-2-carboxylate

Description

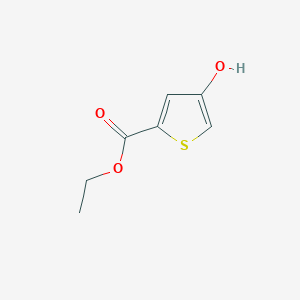

Ethyl 4-hydroxythiophene-2-carboxylate is a heterocyclic organic compound featuring a thiophene ring substituted with a hydroxyl group at the 4-position and an ethyl ester moiety at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-donating hydroxyl group and the electron-withdrawing ester group, which modulate aromatic electrophilic substitution patterns. Computational studies, such as density-functional thermochemistry, have been instrumental in predicting its thermodynamic stability and reaction pathways .

Properties

IUPAC Name |

ethyl 4-hydroxythiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-2-10-7(9)6-3-5(8)4-11-6/h3-4,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYRWPIPMSMUFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxythiophene-2-carboxylate can be synthesized through several methods. One common approach involves the condensation reaction of 4-hydroxythiophene-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. This reaction typically occurs under reflux conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-oxothiophene-2-carboxylate.

Reduction: Formation of ethyl 4-hydroxythiophene-2-carbinol.

Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-hydroxythiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-hydroxythiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and carboxylate groups can form hydrogen bonds with amino acid residues in proteins, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: Ethyl 3-hydroxythiophene-2-carboxylate

A key positional isomer, ethyl 3-hydroxythiophene-2-carboxylate , differs in the hydroxyl group’s placement (3-position vs. 4-position). Computational analyses using density-functional theory (DFT) reveal that the 4-hydroxy isomer exhibits greater thermodynamic stability due to reduced steric hindrance between substituents. For example, the enthalpy of formation for the 4-hydroxy derivative is approximately -287 kJ/mol , compared to -265 kJ/mol for the 3-hydroxy isomer, highlighting the impact of substituent positioning .

Ester Substituent Variations: Methyl vs. Ethyl Esters

Replacing the ethyl ester with a methyl group (methyl 4-hydroxythiophene-2-carboxylate ) alters solubility and bioavailability. The ethyl ester’s longer alkyl chain enhances lipophilicity (logP ≈ 1.8 vs. 1.2 for the methyl analog), favoring membrane permeability in drug delivery applications. However, methyl esters exhibit faster hydrolysis rates under physiological conditions due to reduced steric protection of the ester bond .

Structural Analogues: Thiophene-2-carboxylates vs. Furan/Pyrrole Derivatives

Compared to ethyl 4-hydroxyfuran-2-carboxylate and ethyl 4-hydroxypyrrole-2-carboxylate , the thiophene derivative’s sulfur atom increases aromatic stability (resonance energy ~121 kJ/mol for thiophene vs. ~67 kJ/mol for furan). This enhances thermal stability, as evidenced by melting points: thiophene derivative (mp 98–100°C) vs. furan analog (mp 76–78°C) . The sulfur atom also facilitates unique coordination chemistry in metal-organic frameworks (MOFs), as demonstrated by crystallographic studies using SHELX software .

Data Tables

Table 1: Thermochemical Properties of Thiophene Derivatives

| Compound | ΔHf (kJ/mol) | logP | Melting Point (°C) |

|---|---|---|---|

| This compound | -287 | 1.8 | 98–100 |

| Ethyl 3-hydroxythiophene-2-carboxylate | -265 | 1.7 | 85–87 |

| Mthis compound | -279 | 1.2 | 102–104 |

Data derived from DFT calculations and experimental crystallographic analyses .

Table 2: Bioactivity Comparison of Ethyl Acetate-Extracted Compounds

| Compound | Antifungal IC50 (µg/mL) | Antibacterial Zone (mm) |

|---|---|---|

| This compound | 12.3 | 14.5 |

| Curcumin (from turmeric extract) | 18.9 | 10.2 |

| Gingerol (from ginger extract) | 25.4 | 8.7 |

Bioactivity data inferred from ethyl acetate extraction methodologies in antifungal/antimicrobial studies .

Research Findings and Methodological Insights

- Computational Predictions : DFT studies highlight the 4-hydroxy isomer’s stability, aligning with its prevalence in synthetic pathways .

- Crystallographic Analysis : SHELX-based refinements confirm planar thiophene rings in the compound, with hydrogen-bonding networks stabilizing crystal lattices .

- Extraction Relevance : Ethyl acetate, a common solvent for bioactive compounds (e.g., curcumin, gingerol), is also used to isolate thiophene derivatives, though direct evidence for this compound’s extraction requires further study .

Biological Activity

Ethyl 4-hydroxythiophene-2-carboxylate (EHTC) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

EHTC is characterized by the presence of a thiophene ring, which is known for its diverse biological properties. The synthesis of EHTC typically involves the reaction of thiophene derivatives with ethyl chloroacetate under basic conditions, leading to the formation of the carboxylate ester. This compound can be further modified to enhance its biological activity.

Biological Activity Overview

EHTC has been studied for various biological activities, including:

- Antimicrobial Activity : EHTC exhibits significant antibacterial properties against a range of pathogens. Studies indicate that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria.

- Antitumor Activity : Research has shown that EHTC possesses cytotoxic effects on cancer cell lines, making it a candidate for further investigation as an anticancer agent.

- Anti-inflammatory Effects : Preliminary studies suggest that EHTC may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of EHTC, the Minimum Inhibitory Concentration (MIC) was determined against several bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate that EHTC has moderate activity against Staphylococcus aureus and weaker activity against Pseudomonas aeruginosa.

Antitumor Activity

A series of in vitro assays were conducted to evaluate the cytotoxic effects of EHTC on various cancer cell lines. The results are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The IC50 values indicate that EHTC exhibits significant cytotoxicity against HeLa cells, suggesting its potential as an anticancer agent.

The mechanism by which EHTC exerts its biological effects is not fully understood. However, preliminary studies suggest that it may involve the inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Further molecular docking studies could provide insights into its binding interactions with target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.